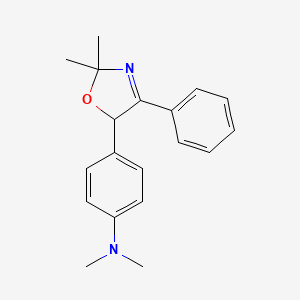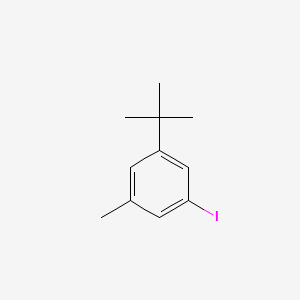
1-(tert-Butyl)-3-iodo-5-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl)-3-iodo-5-methylbenzene is an organic compound with the molecular formula C11H15I It consists of a benzene ring substituted with a tert-butyl group, an iodine atom, and a methyl group
Preparation Methods
The synthesis of 1-(tert-Butyl)-3-iodo-5-methylbenzene typically involves the iodination of 1-tert-Butyl-3,5-dimethylbenzene. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction conditions often include a solvent like acetic acid and a catalyst such as iodine monochloride .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(tert-Butyl)-3-iodo-5-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding iodinated benzoic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(tert-Butyl)-3-iodo-5-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated aromatic compounds.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(tert-Butyl)-3-iodo-5-methylbenzene exerts its effects involves its ability to participate in electrophilic aromatic substitution reactions. The iodine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack. This makes the compound a useful intermediate in various synthetic pathways. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .
Comparison with Similar Compounds
1-(tert-Butyl)-3-iodo-5-methylbenzene can be compared with other similar compounds such as:
1-tert-Butyl-3,5-dimethylbenzene: Lacks the iodine substituent and has different reactivity and applications.
1-tert-Butyl-4-iodobenzene: Has the iodine atom in a different position, leading to variations in chemical behavior and applications.
1-tert-Butyl-3-iodo-5-methoxymethylbenzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C11H15I |
|---|---|
Molecular Weight |
274.14 g/mol |
IUPAC Name |
1-tert-butyl-3-iodo-5-methylbenzene |
InChI |
InChI=1S/C11H15I/c1-8-5-9(11(2,3)4)7-10(12)6-8/h5-7H,1-4H3 |
InChI Key |
MRUDJOSURZNYSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)I)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


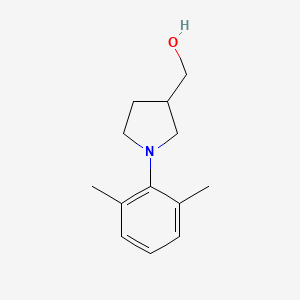
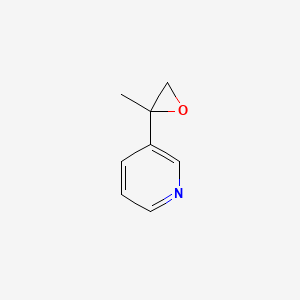
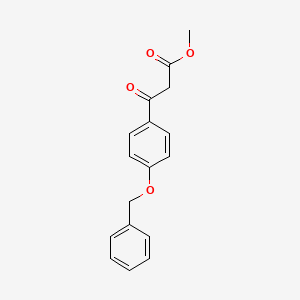
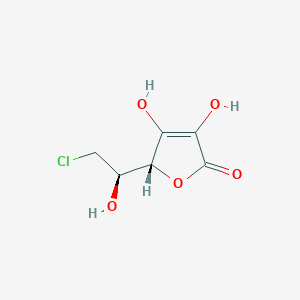
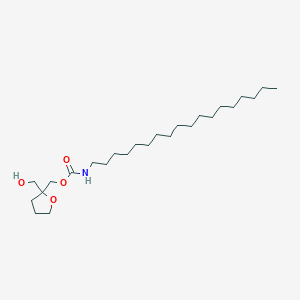
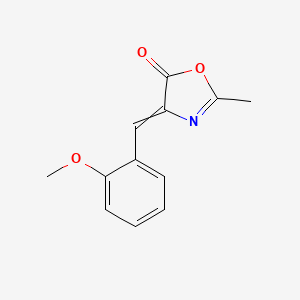
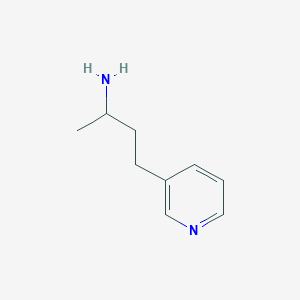
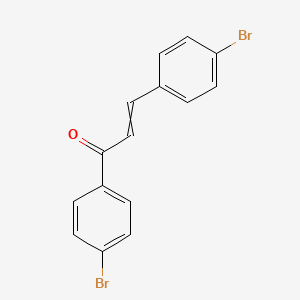
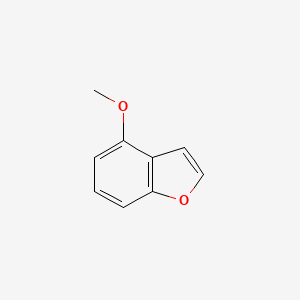
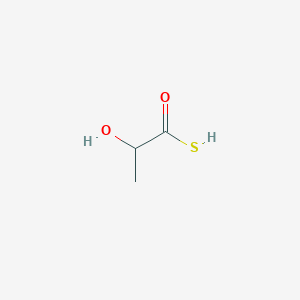
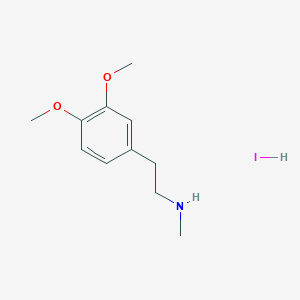
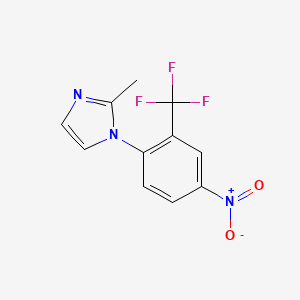
![Ferrocene, 1,1'-bis[bis(1,1-dimethylethyl)phosphino]-](/img/structure/B8762378.png)
